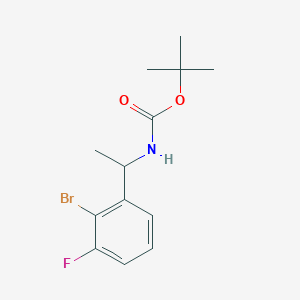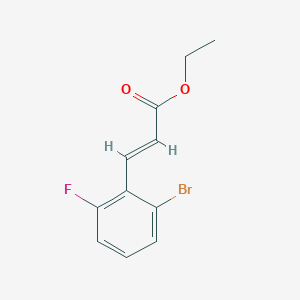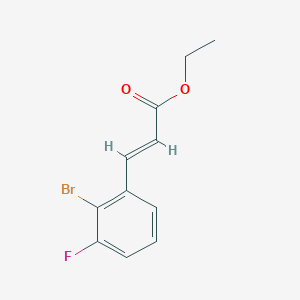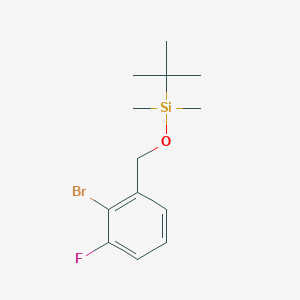
tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromo-fluorophenyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate and solvents such as 1,4-dioxane, are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromo-fluorophenyl moiety can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl (2-bromo-5-fluorophenyl)carbamate: Another bromo-fluorophenyl derivative with a different substitution pattern.
tert-Butyl carbamate: The parent compound without the bromo-fluorophenyl moiety.
Uniqueness
tert-Butyl (1-(2-bromo-3-fluorophenyl)ethyl)carbamate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromo-3-fluorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)9-6-5-7-10(15)11(9)14/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZYMEFYIAWUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














